molecular formula C21H20O6 B3540833 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate

Cat. No.: B3540833
M. Wt: 368.4 g/mol
InChI Key: HECHPEBCZYRFPN-UHFFFAOYSA-N
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Description

This compound is a derivative of 3-(3,4-dimethoxyphenyl)propionic acid . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 3,4-dimethoxyphenyl acetonitrile, has been synthesized through a method involving decarboxylation, aldoxime reaction, and dehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring conjugated to a propanoic acid, with two methoxy groups attached to the benzene ring . The molecular formula is C13H18O4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.28000, a density of 1.112 g/mL at 25ºC (lit.), a boiling point of 193ºC20 mm Hg (lit.), and a melting point of 13ºC (lit.) .

Safety and Hazards

Safety data sheets suggest that this compound should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, fume, gas, mist, vapors, or spray. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

While specific future directions for this compound were not found, it’s worth noting that related compounds have been used in various applications, such as in the screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression . This suggests potential future directions in the field of medical and biological research.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-5-19(22)27-14-7-8-15-17(11-14)26-12(2)20(21(15)23)13-6-9-16(24-3)18(10-13)25-4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHPEBCZYRFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Reactant of Route 2
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Reactant of Route 3
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Reactant of Route 4
3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Reactant of Route 5
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate
Reactant of Route 6
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3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate

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